

A Head-to-Head Comparison of 2-(Phenylamino)Benzamide Analogs for Researchers

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Compound of Interest

Compound Name: 2-(Phenylamino)Benzamide

Cat. No.: B173500

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In the landscape of modern drug discovery, **2-(phenylamino)benzamide** derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-malarial agents, primarily through their action as kinase inhibitors and modulators of other key cellular pathways. This guide provides a head-to-head comparison of selected **2-(phenylamino)benzamide** analogs, summarizing their performance with supporting experimental data to aid researchers and drug development professionals in this field.

Quantitative Performance Data

The following tables summarize the biological activities of various **2-(phenylamino)benzamide** analogs from different studies. It is important to note that direct comparisons of IC₅₀ values between different studies should be made with caution, as experimental conditions may vary.

Table 1: Anti-Glioblastoma and COX-2/Topo I Inhibitory Activities

Compound	Target/Assay	IC50 (μM)	In Vivo Efficacy (Tumor Growth Inhibition)	Reference
I-1	COX-2 Inhibition	33.61 ± 1.15	66.7% (C6 glioma orthotopic model), 69.4% (U87MG xenograft model)	[1][2]
I-8	COX-2 Inhibition	45.01 ± 2.37	Not Reported	[1][2]
1,5-naphthyridine derivative (parent compound)	COX-2 Inhibition	> 150	Not Reported	[1][2]
1H-30	COX-2 Inhibition	Enhanced inhibitory effect compared to tolfenamic acid and I-1	Decreased tumor growth in CT26.WT tumor-bearing mice	[3][4][5]
1H-30	Topo I Inhibition	Better inhibition than I-1	Not Reported	[3][4][5]
W10 (Tolfenamic acid derivative)	Topo I Inhibition	0.90 ± 0.17	Not Reported	[1]
W10 (Tolfenamic acid derivative)	COX-2 Inhibition	2.31 ± 0.07	Not Reported	[1]

Table 2: Kinase Inhibitory Profile of Ortho-substituted Analogs

Compound	Target Cell Line	IC50 (μM)	Key Kinases Inhibited	Reference
Compound 4	HCT116	0.97	Yes, Hck, Fyn, Lck, Lyn (Src family kinases)	[6]
Compound 4	HL60	2.84	Yes, Hck, Fyn, Lck, Lyn (Src family kinases)	[6]
KAC-12 (meta-chloro analog)	Not specified	Not specified	Did not affect Src	[6]
KIM-161	Not specified	Not specified	BRK, FLT, and JAK families; strongly suppresses ERK1/2, GSK-3α/β, HSP27, and STAT2	[6]

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

Compound	Target (PfNF54)	IC50 (μM)	Selectivity Index (S.I.)	Reference
Compound 13	Plasmodium falciparum	1.902	9.043	[7]
Compound 12	Plasmodium falciparum	9.325	21.71	[7]
Compound 14	Plasmodium falciparum	21.28	6.080	[7]
Compound 37	Plasmodium falciparum	0.2690	461.0	[7]
Compound 54	Plasmodium falciparum	1.222	151.4	[7]
Compound 19	Plasmodium falciparum	0.6172 - 0.6593	299.7 - 288.6	[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by these analogs and a general workflow for their evaluation.

Caption: Inhibition of COX-2 and Topo I by **2-(Phenylamino)Benzamide** Analogs.

Caption: Mechanism of action via kinase inhibition.

Caption: General experimental workflow for analog development.

Detailed Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of **2-(phenylamino)benzamide** analogs. These should be adapted based on the specific analog and biological system.

In Vitro Cell Proliferation Assay (MTT Assay)

- Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
- Methodology:
 - Seed cells (e.g., U87MG, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of the **2-(phenylamino)benzamide** analogs for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
 - After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the control and determine the IC50 value.

COX-2 Inhibition Assay

- Objective: To measure the ability of the compounds to inhibit the activity of the COX-2 enzyme.
- Methodology:
 - A commercial COX-2 inhibitor screening kit can be used.
 - The assay is typically based on the principle of a colorimetric or fluorometric measurement of prostanoid production.
 - In a 96-well plate, add the COX-2 enzyme, heme, and the test compounds at various concentrations.
 - Initiate the reaction by adding arachidonic acid.
 - Incubate for a specified time at 37°C.
 - Stop the reaction and measure the product formation using a plate reader.

- Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value.

In Vivo Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., U87MG).
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomly assign mice to treatment and control groups.
 - Administer the test compound (e.g., I-1) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.
 - Measure tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
 - Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Concluding Remarks

The **2-(phenylamino)benzamide** scaffold represents a promising starting point for the development of novel therapeutics. The analogs discussed herein demonstrate a range of activities against different targets, highlighting the chemical tractability of this core structure. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to advance them further in the drug development pipeline. The provided data and protocols serve as a valuable resource for researchers in this endeavor.

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